molecular formula C10H12ClF3N2O B1451916 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol CAS No. 1157109-01-7

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol

Cat. No. B1451916
CAS RN: 1157109-01-7
M. Wt: 268.66 g/mol
InChI Key: SYZKASMIWYNZKH-UHFFFAOYSA-N
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Description

This compound is a fluorinated aliphatic alcohol . It belongs to the class of organic compounds known as diarylethers . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . Another reaction involves the transformation of the chloride into a 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Agrochemicals

TFMP derivatives are predominantly used in the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . The compound may serve as an intermediate or active ingredient in the synthesis of pesticides, enhancing their efficacy and stability.

Pharmaceutical Industry

Several TFMP derivatives, including our compound of interest, have found applications in the pharmaceutical industry . They are part of the molecular structure of some FDA-approved drugs . These compounds are often involved in clinical trials due to their potential therapeutic effects.

Veterinary Products

Similar to their use in human medicine, TFMP derivatives are also incorporated into veterinary products . Their inclusion in veterinary drugs can improve the treatment of diseases in animals, with some products already having received market approval .

Chemical Synthesis Intermediates

TFMP derivatives are highly demanded as chemical synthesis intermediates . They are crucial for the production of various crop-protection products, with 2,3-dichloro-5-(trifluoromethyl)-pyridine being one of the most sought-after intermediates .

Biological Activity Modulation

The incorporation of TFMP derivatives into compounds can significantly alter their biological activity . This makes them valuable in the development of new drugs and agrochemicals with enhanced properties .

Physicochemical Property Alteration

The presence of the TFMP moiety can change the physicochemical properties of a compound, such as its volatility, stability, and reactivity. This is particularly important in the formulation of compounds that require specific physical characteristics .

Research and Development Toolkits

TFMP derivatives expand the toolkit available to chemists in research and development . They provide a range of biological and chemical functions that can be leveraged in the discovery of new compounds .

Functional Materials

Beyond pharmaceuticals and agrochemicals, TFMP derivatives may also contribute to the development of functional materials . These materials could have applications in electronics, catalysis, or other specialized industries .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation. It also has specific target organ toxicity, affecting the respiratory system .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O/c1-9(2,5-17)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKASMIWYNZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
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2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol

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